molecular formula C13H16FN3S B5376731 3-[(4-FLUOROBENZYL)SULFANYL]-5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOLE

3-[(4-FLUOROBENZYL)SULFANYL]-5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5376731
M. Wt: 265.35 g/mol
InChI Key: DKBRSWTYFWSMKD-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-5-isopropyl-4-methyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 4-fluorobenzyl group and the sulfanyl linkage in its structure potentially enhances its biological activity and specificity.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S/c1-9(2)12-15-16-13(17(12)3)18-8-10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBRSWTYFWSMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-isopropyl-4-methyl-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)sulfanyl]-5-isopropyl-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

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